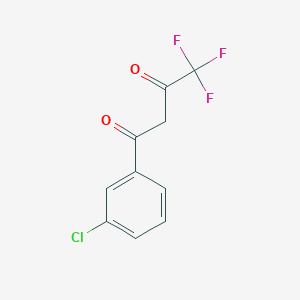

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

説明

IUPAC Nomenclature and Systematic Identification

The systematic name 1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione follows IUPAC guidelines for β-diketones. The parent chain is a four-carbon butane backbone with ketone groups at positions 1 and 3. Substituents are prioritized based on functional group hierarchy:

- A 3-chlorophenyl group at position 1, denoting a benzene ring with a chlorine atom at the meta position.

- A trifluoromethyl group (-CF₃) at position 4, indicated by the prefix "4,4,4-trifluoro."

The molecular formula C₁₀H₆ClF₃O₂ reflects the compound’s stoichiometry. Its SMILES notation (C1=CC(=CC(=C1)Cl)C(=O)CC(=O)C(F)(F)F ) and InChI key (GPVNZSVLBPWQEO-UHFFFAOYSA-N ) provide unambiguous structural identifiers. The compound is distinguished from isomers like 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione by the chlorine atom’s position on the aromatic ring.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar β-diketone core stabilized by resonance-assisted hydrogen bonding (RAHB) between the enolic proton and carbonyl oxygen atoms. Density functional theory (DFT) calculations reveal two stable cis-enol tautomers with intramolecular hydrogen bond lengths of ~1.8 Å. The trifluoromethyl group introduces steric and electronic effects:

- Electron-withdrawing nature reduces electron density at the diketone moiety, enhancing hydrogen bond strength.

- Bond angles at the CF₃ group deviate slightly from tetrahedral geometry due to fluorine’s electronegativity.

Conformational flexibility is limited by the rigid β-diketone framework, though minor torsional adjustments occur in the phenyl and trifluoromethyl substituents (Figure 1).

Table 1: Key Geometric Parameters

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C=O bond length | 1.21 | DFT/B3LYP |

| C-Cl bond length | 1.74 | Experimental |

| O···H hydrogen bond | 1.82 | NMR/DFT |

Crystallographic Data and Solid-State Arrangement

While experimental crystallographic data for this compound remains limited, related β-diketones exhibit centrosymmetric dimeric arrangements in the solid state. Predicted lattice parameters (e.g., monoclinic P2₁/c space group ) suggest intermolecular interactions dominated by van der Waals forces and π-stacking of aromatic rings. The trifluoromethyl group likely disrupts packing efficiency compared to non-fluorinated analogs, reducing melting points.

Comparative Structural Analysis with Related β-Diketones

Table 2: Structural Comparisons with Analogous Compounds

Key trends:

- Para-substituted chlorophenyl analogs exhibit stronger hydrogen bonds due to reduced steric hindrance.

- Trifluoromethyl groups lower melting points compared to methyl or phenyl substituents, as seen in 1-phenyl-1,3-butanedione (mp 38–40°C).

- Meta-chloro substitution introduces asymmetric electronic effects, altering dipole moments relative to para isomers.

特性

IUPAC Name |

1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVNZSVLBPWQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571709 | |

| Record name | 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23975-61-3 | |

| Record name | 1-(3-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23975-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23975-61-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione typically follows a three-part approach:

- Part A: Preparation of substituted phenylhydrazine hydrochloride (precursor amine modification).

- Part B: Preparation of substituted 1,3-diketone intermediates by condensation of substituted acetophenones with ethyl trifluoroacetate under basic conditions.

- Part C: Condensation of the diketo compound with substituted hydrazino compounds or further functionalization steps.

This general approach is adapted specifically for the 3-chlorophenyl substitution pattern to yield the target compound.

Detailed Preparation of the Trifluorobutane-1,3-dione Core

Starting Materials and Reaction Conditions

- Key reagents:

- 3-Chloroacetophenone (substituted acetophenone)

- Ethyl trifluoroacetate

- Sodium methoxide (as base)

- Methanol (solvent)

- Hydrochloric acid (for acidification and precipitation)

Stepwise Procedure

Base-Catalyzed Condensation:

3-Chloroacetophenone is dissolved in anhydrous methanol. Sodium methoxide solution (typically 25% in methanol) is added slowly while maintaining the temperature below 30 °C to avoid side reactions.

Ethyl trifluoroacetate is then added dropwise in portions with intermittent stirring, allowing the reaction mixture to proceed at 20–30 °C for approximately 16 hours. This step forms the substituted 1,3-diketone intermediate via Claisen-type condensation.Acid Workup:

The reaction mixture is concentrated under vacuum to about 50% volume, then poured into a cold mixture of concentrated hydrochloric acid and ice to precipitate the product. The mixture is stirred at temperatures below 5 °C for 2 hours to ensure complete precipitation.Isolation and Purification:

The precipitated this compound is filtered, washed with water until neutral pH, and dried under vacuum. Further purification can be achieved by recrystallization from suitable solvents such as isopropanol.

Typical Yields and Physical Data

- Yield: Approximately 60–80% depending on scale and purity of starting materials.

- Melting point: Around 50–52 °C (for closely related analogs like 4-methylphenyl derivative; expected similar range for 3-chlorophenyl)

- Characteristic IR peaks:

Alternative Synthetic Routes and Modifications

Friedel-Crafts Acylation Approach

A patent describes a method where ethyl trifluoroacetate is first reacted with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then converted to 4,4,4-trifluoro-3-oxo butanoic acid by reaction with a hydrogen donor under acid catalysis. Subsequent conversion to the acid chloride and Friedel-Crafts acylation with substituted aromatic compounds (e.g., chlorobenzene derivatives) in the presence of aluminum chloride yields the trifluoromethylated 1,3-diketone.

化学反応の分析

Oxidation and Reduction Reactions

The diketone structure enables participation in redox transformations:

The trifluoromethyl group stabilizes intermediates during oxidation, facilitating cleavage under acidic conditions .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the activated carbonyl positions:

2.1. Halogenation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cl₂/AlCl₃ | 0°C, CH₂Cl₂ | 1-(3-Chloro-4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione | 72% |

The chlorophenyl group directs electrophilic substitution to the para position relative to chlorine .

2.2. Nucleophilic Attack

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine | Ethanol, reflux | 1-(3-Chlorophenyl)-4,4,4-trifluoro-2-hydrazonobutane-1,3-dione | Antitumor agent precursor |

Hydrazone derivatives demonstrate selective cytotoxicity against melanoma and colon cancer cell lines (GI₅₀ = 6.61 µM) .

Cyclization and Condensation Reactions

The diketone participates in cyclization to form heterocycles:

Cyclization with phenylhydrazine proceeds via enol-keto tautomerism, favored by the electron-deficient trifluoromethyl group .

Fluorination and Difunctionalization

The trifluoromethyl group undergoes further fluorination:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Selectfluor® | MeCN, reflux, 24h | 2,2,4,4,4-Pentafluoro-3,3-dihydroxybutan-1-one | Radical-mediated C–F bond formation |

Difluorination increases lipophilicity, making derivatives suitable for medicinal chemistry applications .

Reaction Kinetics and Mechanistic Insights

-

Rate Constants : Hydrazone formation follows pseudo-first-order kinetics with

at 25°C . -

Electronic Effects : The trifluoromethyl group lowers the LUMO energy by 1.8 eV, accelerating nucleophilic additions .

-

Steric Effects : Ortho-substituted derivatives show reduced reactivity due to hindered approach of electrophiles .

科学的研究の応用

Scientific Research Applications

-

Synthetic Chemistry :

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various biologically active molecules. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable for pharmaceutical applications .

- Reagent in Reactions : It can be utilized in reactions such as Michael additions and nucleophilic substitutions due to its electrophilic nature, which allows for the formation of diverse chemical entities .

-

Pharmaceutical Development :

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

-

Material Science :

- Fluorinated Polymers : Its incorporation into polymer matrices can enhance the thermal stability and chemical resistance of materials used in coatings and other applications .

- Additives in Formulations : The compound can be used as an additive in various formulations to improve performance characteristics such as durability and resistance to environmental factors .

Case Studies

作用機序

The mechanism of action of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorophenyl group may contribute to binding specificity and affinity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent effects, physical properties, and reactivity:

Positional Isomers: Chlorophenyl Derivatives

(a) 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS: 18931-60-7)

- Structural Difference : Chlorine at the para position on the phenyl ring.

- Physical Properties: Melting Point: 60–64°C (vs. meta isomer’s lit. Density: 1.396 g/cm³; pKa: 5.35 (predicted), indicating moderate acidity for enolization .

- Reactivity: The para-substituted derivative may exhibit slower enolization kinetics compared to the meta isomer due to reduced steric hindrance near the diketone moiety.

(b) 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione

- Structural Difference : Two fluorine atoms at the 3- and 5-positions on the phenyl ring.

- Impact: Enhanced electron-withdrawing effects from fluorine increase the diketone’s acidity, favoring enolate formation. Crystallographic studies reveal planar geometry with intermolecular C=O···H interactions influencing packing .

Halogen-Substituted Derivatives

(a) 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS: Y503-3026)

- Structural Difference : Bromine replaces chlorine at the para position.

- Physical Properties : Molecular weight 295.05 g/mol ; logP 2.64 , indicating higher lipophilicity than chloro analogs .

- Reactivity : Bromine’s polarizability enhances susceptibility to nucleophilic aromatic substitution, enabling diversification into aryl-coupled products .

(b) 1-(Pyridin-3-yl)-4,4,4-trifluorobutane-1,3-dione

Functionalized Derivatives

(a) 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

- Structural Difference : Benzodioxole ring fused to the phenyl group.

- Properties : Molecular weight 260.17 g/mol ; increased solubility in polar solvents due to the electron-rich benzodioxole moiety .

- Applications: Potential use in sol-gel matrices or as a fluorescent tag due to extended conjugation .

(b) 1-(4-Triethoxysilylphenyl)-4,4,4-trifluorobutane-1,3-dione

- Structural Difference : Triethoxysilyl group enables covalent bonding to silica surfaces.

- Applications: Key monomer for functionalized sol-gel materials, combining chelating (diketone) and crosslinking (silane) functionalities .

Data Tables

Table 1: Physical Properties of Selected 1,3-Diketones

*Estimated based on structural similarity.

Table 2: Substituent Effects on Reactivity

Coordination Chemistry

TTF-ph-tfacH, a derivative combining tetrathiafulvalene (TTF) and trifluorobutane-dione, forms charge-transfer salts with Cu(II) and Co(II), enabling dual conductivity and magnetism in molecular materials .

Sol-Gel Materials

Triethoxysilyl-functionalized derivatives serve as monomers for imprinting molecular recognition sites in silica matrices, leveraging the diketone’s chelating ability .

生物活性

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 23975-61-3) is a fluorinated diketone compound with potential biological activity. Its structure includes a chlorophenyl group and trifluoromethyl substituents, which may influence its pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.

- Molecular Formula : C10H6ClF3O2

- Molecular Weight : 250.60 g/mol

- SMILES Notation : C1=CC(=CC(=C1)Cl)C(=O)CC(=O)C(F)(F)F

Biological Activity Overview

The biological activity of diketones, particularly fluorinated ones, has been a subject of interest due to their unique properties. The following sections explore specific activities associated with this compound.

Cytotoxicity and Cancer Research

Diketones are often explored in cancer research due to their ability to interact with DNA and proteins. A study on similar compounds demonstrated that diketones can induce cytotoxic effects by promoting oxidative stress and apoptosis in cancer cells. The trifluoroacetyl moiety may contribute to these effects through enhanced reactivity with cellular components.

Case Studies

While direct case studies on this compound are sparse, insights can be drawn from related compounds:

- Study on Diketone Derivatives : A series of diketone derivatives were tested for their ability to inhibit cell proliferation in cancer cell lines. Results indicated that certain structural modifications led to increased cytotoxicity, suggesting potential pathways for further exploration of this compound's effects.

- Fluorinated Diketones in Antibacterial Activity : Research showed that fluorinated diketones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties.

The biological mechanisms through which diketones exert their effects include:

- DNA Interaction : Diketones can form adducts with DNA bases, potentially leading to mutations or cell death.

- Oxidative Stress Induction : These compounds may generate reactive oxygen species (ROS), contributing to cellular damage.

- Enzyme Inhibition : Certain diketones are known to inhibit enzymes involved in metabolic processes or signal transduction pathways.

Toxicological Considerations

As indicated by hazard statements associated with the compound (H302-H335), there are potential risks linked to exposure. It is essential to consider these factors when evaluating its biological applications.

Q & A

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, and how can reaction conditions be adjusted to improve yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A common method involves reacting 3-chloroacetophenone with ethyl trifluoroacetate in the presence of a base such as sodium methoxide (NaOMe) in methanol. Key parameters include:

- Temperature control : Reflux (~60–70°C) ensures complete reaction while avoiding decomposition.

- Molar ratios : A slight excess of ethyl trifluoroacetate (1.2–1.5 equivalents) improves yield.

- Workup : Acidification with HCl precipitates the product, which is recrystallized from isopropanol for purity .

Contradictions arise in solvent choice; some protocols use anhydrous methanol , while others suggest THF for faster kinetics .

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structurally similar β-diketones?

- ¹H NMR : The enolic proton appears as a singlet at δ ~16 ppm due to strong hydrogen bonding. Aromatic protons from the 3-chlorophenyl group show splitting patterns at δ 7.4–8.1 ppm.

- ¹³C NMR : The carbonyl carbons resonate at δ ~180–190 ppm, with trifluoromethyl carbons at δ ~120 ppm (q, = 280 Hz).

- FTIR : Strong C=O stretches at ~1600–1650 cm⁻¹ and C-F stretches at ~1100–1200 cm⁻¹ confirm the β-diketone and CF₃ groups .

- MS : ESI-TOF-MS typically shows [M+H]⁺ peaks at m/z 265.0 (C₁₀H₆ClF₃O₂⁺) with fragmentation patterns distinguishing substituents .

Advanced Research Questions

Q. How does this compound coordinate with lanthanide ions (e.g., Eu³⁺), and what factors influence its luminescence efficiency?

This β-diketone acts as a bidentate ligand, forming octacoordinated complexes with Eu³⁺. Key factors include:

- Ligand symmetry : The 3-chlorophenyl group induces asymmetry, reducing non-radiative decay and enhancing quantum yield.

- Energy transfer : The triplet state energy (~20,000 cm⁻¹) must align with the lanthanide’s excited state (e.g., Eu³⁺ at ~17,500 cm⁻¹).

- Co-ligands : Neutral ligands like 5-chloro-1,10-phenanthroline (cphen) improve stability and sensitization efficiency .

Experimental validation involves X-ray diffraction (SHELX refinement ) and luminescence lifetime measurements.

Q. What computational tools (e.g., LUMPAC) are used to predict the photophysical properties of lanthanide complexes derived from this compound?

LUMPAC software combines density functional theory (DFT) for ground-state geometry optimization with semi-empirical methods (e.g., INDO/S-CIS) for excited-state energy calculations. Key outputs:

- Energy transfer rates : Calculated overlap between ligand triplet states and lanthanide emissive levels.

- Luminescence quantum yield : Predicted using Judd-Ofelt parameters and radiative/non-radiative decay constants.

Validation requires experimental data (e.g., emission spectra, lifetime decay curves) .

Q. How does substituent variation (e.g., chloro vs. nitro groups) on the phenyl ring alter the compound’s reactivity in radical addition reactions?

Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the β-diketone, accelerating radical additions. For example:

- Reactivity with alkenes : Radical initiators (e.g., Mn(OAc)₃) generate trifluoromethyl radicals, which add to alkenes.

- Steric effects : Bulky substituents (e.g., 2-thienyl) hinder regioselectivity, favoring exo-adducts over endo-products.

Methodology involves HPLC-ESI-MS monitoring and kinetic studies under varying temperatures .

Key Methodological Considerations

- Crystallography : Use SHELXL for refining structures, particularly for detecting hydrogen bonding and π-stacking interactions .

- Contradictions in Synthesis : Conflicting reports on solvent/base systems require validation via controlled reproducibility studies.

- Safety : Handle chlorinated intermediates and fluorinated byproducts in fume hoods due to toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。